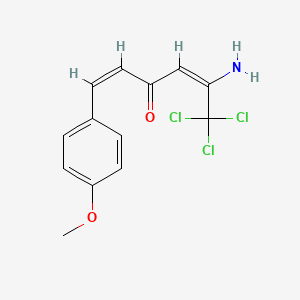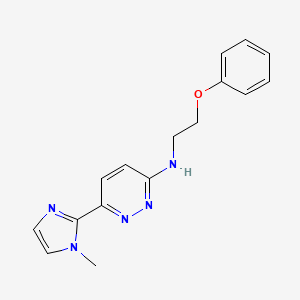![molecular formula C17H19NO3S B5322934 2-[(3-methylbenzyl)sulfonyl]-N-(4-methylphenyl)acetamide](/img/structure/B5322934.png)
2-[(3-methylbenzyl)sulfonyl]-N-(4-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3-methylbenzyl)sulfonyl]-N-(4-methylphenyl)acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research. This compound is a member of the sulfonylurea family, which is known for its antidiabetic properties. However, the focus of
Mécanisme D'action
The mechanism of action of 2-[(3-methylbenzyl)sulfonyl]-N-(4-methylphenyl)acetamide involves the inhibition of a specific enzyme called protein kinase C (PKC). PKC plays a critical role in cell signaling and has been implicated in the development of cancer and other diseases. By inhibiting the activity of PKC, this compound may be able to prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects:
In addition to its effects on PKC, this compound has been shown to have other biochemical and physiological effects. Studies have demonstrated that this compound can reduce the production of inflammatory cytokines, which are molecules that contribute to the development of inflammatory diseases. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[(3-methylbenzyl)sulfonyl]-N-(4-methylphenyl)acetamide in lab experiments is its specificity for PKC. This compound has been shown to selectively inhibit PKC without affecting the activity of other enzymes. This specificity makes it a valuable tool for studying the role of PKC in various biological processes. However, one limitation of using this compound is its potential toxicity. Studies have shown that high concentrations of this compound can be toxic to cells, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 2-[(3-methylbenzyl)sulfonyl]-N-(4-methylphenyl)acetamide. One area of interest is the development of more potent and selective inhibitors of PKC. Another direction is the investigation of the potential use of this compound in combination with other drugs for the treatment of cancer and other diseases. Additionally, further studies are needed to elucidate the mechanisms of action of this compound and its effects on other biological processes.
Méthodes De Synthèse
The synthesis of 2-[(3-methylbenzyl)sulfonyl]-N-(4-methylphenyl)acetamide involves a multi-step process that requires the use of various reagents and solvents. The starting material for the synthesis is 4-methylbenzenesulfonamide, which is reacted with 3-methylbenzyl chloride to form the intermediate product. This intermediate is then reacted with acetyl chloride to form the final product, this compound. The synthesis method has been optimized to ensure high yield and purity of the final product.
Applications De Recherche Scientifique
2-[(3-methylbenzyl)sulfonyl]-N-(4-methylphenyl)acetamide has been studied for its potential applications in medical research. One of the areas of interest is its ability to inhibit the activity of a specific enzyme, which has been linked to certain types of cancer. This compound has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
N-(4-methylphenyl)-2-[(3-methylphenyl)methylsulfonyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3S/c1-13-6-8-16(9-7-13)18-17(19)12-22(20,21)11-15-5-3-4-14(2)10-15/h3-10H,11-12H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMISQCOPXHCVRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CS(=O)(=O)CC2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[1-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5322859.png)
hydrazone](/img/structure/B5322866.png)
![4-chloro-2-fluoro-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5322874.png)
![5-isopropyl-N-{2-[3-(3-pyridinyl)-1H-1,2,4-triazol-5-yl]ethyl}pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5322880.png)
![2-[4-(4-chlorophenyl)-1-piperazinyl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B5322888.png)
![N-(2-bromo-4,5-dimethylphenyl)-2-{4-[2-(4-hydroxy-5-nitro-6-oxo-1,6-dihydro-2-pyrimidinyl)vinyl]phenoxy}acetamide](/img/structure/B5322894.png)
![3-[3-benzoyl-2-(4-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B5322913.png)
![N-[2-methyl-1-(2-thienylcarbonyl)-1,2,3,4-tetrahydro-4-quinolinyl]-N-phenylacetamide](/img/structure/B5322916.png)
![N~2~-acetyl-N~1~-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-L-alaninamide](/img/structure/B5322920.png)

![methyl 4-(4-methyl-1-piperazinyl)-3-[(phenoxyacetyl)amino]benzoate](/img/structure/B5322927.png)
![N~4~-[3-(5-cyclopropyl-1H-pyrazol-1-yl)propyl]-N~2~,N~2~-dimethyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine-2,4-diamine](/img/structure/B5322937.png)

![(2R*,3S*,6R*)-3-(2,3-difluorophenyl)-5-(4-pyridinylmethyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5322945.png)